Methyl 5-oxocyclohex-3-ene-1-carboxylate
Description
Significance of Cyclohexenone Ring Systems as Synthetic Scaffolds
The cyclohexenone ring system, a six-membered carbocycle featuring a ketone and a carbon-carbon double bond in conjugation, is a privileged scaffold in organic synthesis. Its prevalence stems from the diverse reactivity it displays, offering multiple sites for chemical modification. The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system makes it susceptible to nucleophilic attack through conjugate addition, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Furthermore, the carbonyl group can undergo a wide range of classical reactions, including nucleophilic addition, reduction, and enolate formation, providing avenues for further functionalization. The alkene moiety can also participate in various transformations such as hydrogenation, epoxidation, and dihydroxylation.
This inherent reactivity makes cyclohexenone derivatives key intermediates in the synthesis of numerous natural products, pharmaceuticals, and materials. Their utility is further underscored by the well-established and robust synthetic methodologies for their construction, most notably the Robinson annulation and the Diels-Alder reaction. The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, provides a powerful means to construct substituted cyclohexenones from acyclic precursors. wikipedia.org Similarly, the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers a highly convergent and stereocontrolled route to cyclohexene (B86901) derivatives, which can be readily converted to cyclohexenones. acs.org
Methyl 5-oxocyclohex-3-ene-1-carboxylate: A Versatile Building Block and Target Compound in Synthetic Chemistry
Within the broader class of cyclohexenone derivatives, this compound stands out as a particularly intriguing molecule. Its structure incorporates the characteristic α,β-unsaturated ketone functionality, along with a strategically placed methyl carboxylate group. This ester moiety not only enhances the electrophilicity of the enone system but also provides an additional handle for synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
The presence of multiple functional groups in a compact cyclic framework renders this compound a highly versatile building block. It can serve as a linchpin in the synthesis of more complex molecules, allowing for the sequential and regioselective introduction of various substituents. Its potential applications span the synthesis of intricate natural products, novel pharmaceutical agents, and advanced materials.
Simultaneously, the efficient and stereoselective synthesis of this compound itself represents a noteworthy challenge and a valid target for synthetic chemists. The development of novel and efficient routes to this and related cyclohexenone carboxylates continues to be an active area of research, driving the innovation of new synthetic methods and strategies.
Interactive Data Tables
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 37051-55-1 |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0-7.0 | m | 2H | Vinylic protons (-CH=CH-) |
| ~ 3.7 | s | 3H | Methyl ester protons (-OCH₃) |
| ~ 2.5-3.0 | m | 3H | Allylic and methine protons |
| ~ 2.2-2.5 | m | 2H | Methylene protons (-CH₂-) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~ 198 | Ketone carbonyl carbon (C=O) |
| ~ 172 | Ester carbonyl carbon (C=O) |
| ~ 125-150 | Vinylic carbons (-CH=CH-) |
| ~ 52 | Methyl ester carbon (-OCH₃) |
| ~ 30-45 | Aliphatic carbons (CH, CH₂) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1735 | C=O stretch (ester) |
| ~ 1685 | C=O stretch (α,β-unsaturated ketone) |
| ~ 1650 | C=C stretch (alkene) |
| ~ 1200-1000 | C-O stretch (ester) |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 154 | Molecular ion (M⁺) |
| 123 | Loss of -OCH₃ |
| 95 | Loss of -COOCH₃ |
Properties
IUPAC Name |
methyl 5-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPIJBFSCOEJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Oxocyclohex 3 Ene 1 Carboxylate and Its Analogues
Direct and Esterification-Based Synthetic Routes
Direct approaches to methyl 5-oxocyclohex-3-ene-1-carboxylate often involve the esterification of a pre-existing carboxylic acid precursor or the chemical modification of a closely related cyclic dione (B5365651).
The most straightforward method for the synthesis of this compound is the direct esterification of 5-oxocyclohex-3-ene-1-carboxylic acid. This reaction is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is often used in large excess. masterorganicchemistry.com
The mechanism of Fischer esterification proceeds through several key steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com
| Reactants | Conditions | Product | Key Features |
| 5-Oxocyclohex-3-ene-1-carboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Heat | This compound | Equilibrium-driven reaction; Methanol used in excess. masterorganicchemistry.com |
The synthesis of the prerequisite 5-oxocyclohex-3-ene-1-carboxylic acid can be accomplished through various methods, including the hydrogenation of corresponding aromatic precursors. researchgate.net
An alternative strategy involves the manipulation of 3,5-dioxocyclohexanecarboxylic acid derivatives. For instance, a synthetic method for an intermediate in the production of the plant growth regulator trinexapac-ethyl (B166841) involves the annulation reaction of 2-acetonyl-1,4-diethyl succinate (B1194679) in the presence of an organic base to yield 3,5-cyclohexanedione-1-ethyl formate. patsnap.com This intermediate can then undergo further reactions, such as acylation, to produce more complex derivatives. patsnap.com
The key cyclization step to form the 3,5-dioxocyclohexane ring is a base-catalyzed intramolecular condensation. In a related synthesis, solid sodium methoxide (B1231860) is used to induce the cyclization of 2-acetonyl-butyric acid diethyl ester in toluene. patsnap.com
| Starting Material | Reagents | Intermediate | Reaction Type |
| 2-Acetonyl-1,4-diethyl succinate | Organic base | 3,5-Cyclohexanedione-1-ethyl formate | Annulation patsnap.com |
| 2-Acetonyl-butyric acid diethyl ester | Sodium methoxide, Toluene | Cyclized dione product | Intramolecular condensation patsnap.com |
Cyclization Strategies for the 5-Oxocyclohex-3-ene-1-carboxylate Core
Building the cyclohexenone ring from acyclic precursors is a powerful and versatile approach. Several classic and modern cyclization reactions are employed for this purpose.
The Robinson annulation is a cornerstone reaction in organic synthesis for the formation of six-membered rings. wikipedia.orgnumberanalytics.com It is a two-step process that combines a Michael addition with an intramolecular aldol (B89426) condensation to produce a cyclohexenone derivative. numberanalytics.comjove.com The reaction typically involves a ketone and a methyl vinyl ketone, which react in the presence of a base to form an α,β-unsaturated ketone within a newly formed cyclohexane (B81311) ring. wikipedia.org The versatility of this reaction has made it a key method for the synthesis of a wide array of compounds, including steroids and antibiotics. wikipedia.org
A well-known example that utilizes a similar pathway is the synthesis of Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). wikipedia.org One classical approach to Hagemann's ester involves the reaction of methyl vinyl ketone and ethyl acetoacetate, which undergo an aldol cyclization. wikipedia.org This variant is considered a type of Robinson annulation. wikipedia.org The reaction can be catalyzed by various bases such as pyrrolidinum acetate, Triton B, or sodium ethoxide. wikipedia.org
The general mechanism of the Robinson annulation begins with the deprotonation of the ketone to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone. jk-sci.com The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation, where a new enolate is formed and attacks the other carbonyl group to form a six-membered ring. jk-sci.com A final dehydration step yields the characteristic cyclohexenone product. jk-sci.com
| Reactants | Reaction Type | Product Example | Key Features |
| Ketone, Methyl vinyl ketone | Robinson Annulation (Michael addition followed by Aldol condensation) | Substituted cyclohexenone | Forms a six-membered ring with three new C-C bonds. wikipedia.orgjove.com |
| Ethyl acetoacetate, Methyl vinyl ketone | Aldol cyclization (Robinson annulation type) | Hagemann's ester wikipedia.org | A classic synthesis of a functionalized cyclohexenone. |
Acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone, also known as an acyloin. wikipedia.orgorganic-chemistry.org The intramolecular version of this reaction is particularly useful for the synthesis of cyclic compounds, including those with medium and large rings. wikipedia.orgbspublications.net
The reaction is typically performed in aprotic solvents with high boiling points, such as benzene (B151609) or toluene, under an inert atmosphere. wikipedia.org The mechanism involves the transfer of electrons from sodium metal to the ester carbonyl groups, leading to a radical anion intermediate that dimerizes. bspublications.net Subsequent elimination of two alkoxy groups forms a 1,2-diketone, which is then further reduced by sodium to a sodium enediolate. wikipedia.orgbspublications.net Finally, neutralization with acid yields the enediol, which tautomerizes to the more stable α-hydroxyketone (acyloin). wikipedia.orgbspublications.net While not a direct route to cyclohexenones, the resulting cyclic acyloins can be further modified to introduce the double bond, making this a potential pathway for the synthesis of the 5-oxocyclohex-3-ene-1-carboxylate core.
| Starting Material | Reagents | Product | Key Features |
| Dicarboxylic ester | Metallic sodium, Aprotic solvent | Cyclic α-hydroxyketone (acyloin) | Reductive coupling of esters; useful for ring formation. wikipedia.orgbspublications.net |
A more modern approach to the synthesis of functionalized cyclohexenones involves the platinum-catalyzed hydrative cyclization of 1,6-diynes. nih.govmdpi.com This method offers an efficient route to 3,5-substituted conjugated cyclohexenones in good yields. nih.gov The reaction is considered a "green" procedure as it utilizes water in the transformation. mdpi.com
The reaction is typically catalyzed by Pt(COD)Cl₂ (COD = cyclooctadiene) in the presence of a co-catalyst like methanesulfonic acid (CH₃SO₃H). mdpi.com The process involves the intramolecular cyclization of the 1,6-diyne with the incorporation of a water molecule. This methodology is advantageous due to the accessibility of the starting materials, mild reaction conditions, and tolerance of various functional groups. mdpi.com
| Starting Material | Catalyst System | Product | Key Features |
| 1,6-Diyne | Pt(COD)Cl₂, CH₃SO₃H, H₂O | 3,5-Substituted conjugated cyclohexenone | "Green" synthetic method; mild conditions. mdpi.com |
Reductive Alkylation Approaches to Substituted this compound Derivatives
Reductive alkylation provides a powerful tool for the dearomatization of aromatic precursors to generate highly functionalized cyclohexene (B86901) rings. This approach is particularly effective for creating substituted derivatives of the target compound.
Reductive Alkylation of Dimethoxybenzoate Derivatives
The Birch reductive alkylation is a cornerstone method for the synthesis of cyclohexadiene derivatives from electron-rich aromatic compounds. The regioselectivity of this reaction is significantly influenced by the electronic properties of substituents on the aromatic ring. researchgate.net In the context of dimethoxybenzoate derivatives, the 3,5-dimethoxyphenyl moiety is selectively reduced and subsequently alkylated. researchgate.net This selectivity arises because the electron-donating methoxy (B1213986) groups stabilize the intermediate radical anion and direct the protonation and alkylation steps.
The process typically involves the dissolution of the aromatic substrate in a mixture of liquid ammonia (B1221849) and an alcohol, followed by the addition of an alkali metal like lithium or sodium to generate a solvated electron. This initiates the reduction of the aromatic ring. The resulting dienolate intermediate is then trapped by an alkylating agent. This methodology allows for the controlled introduction of substituents onto the cyclohexene core. Investigations into the Birch reductive alkylation of biaryls have shown that the electron-rich 3,5-dimethoxyphenyl group is preferentially dearomatized, while other rings like phenols and anilines may not react under the same conditions. researchgate.net
Table 1: Birch Reductive Alkylation of a Dimethoxy-substituted Aromatic Ring
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1. Reduction | Single electron transfer from an alkali metal (e.g., Li) in liquid ammonia to the aromatic ring. | 3,5-Dimethoxybenzoate derivative, Li/NH₃, Alcohol | Radical anion, followed by protonation to form a dienyl ether. |
| 2. Alkylation | The in situ generated nucleophilic dienolate is trapped with an electrophile (alkyl halide). | Dienolate intermediate, Alkyl Halide (R-X) | Alkylated 1,4-cyclohexadiene (B1204751) derivative. |
| 3. Hydrolysis | Acidic workup hydrolyzes the enol ether to reveal the ketone functionality. | Alkylated dienol ether, H₃O⁺ | Substituted this compound derivative. |
Intramolecular Stork-Danheiser Kinetic Alkylation for Bicyclic Systems
The Stork-Danheiser transposition is a versatile method for converting vinylogous esters (1,3-dioxygenated conjugated systems) into γ-alkylated α,β-unsaturated ketones. This strategy is particularly useful for constructing complex cyclic and bicyclic systems. A general method for synthesizing β-substituted cycloheptenones, which are seven-membered ring analogues of the target structure, utilizes a Stork-Danheiser type transposition. caltech.edu
The sequence begins with the addition of an organometallic reagent (e.g., organolithium or Grignard reagent) to a cyclic vinylogous ester. This step is followed by a carefully controlled workup that facilitates a transposition of the ketone functionality. caltech.edu This method has been successfully applied to generate enantioenriched all-carbon γ-quaternary stereocenters in cycloheptenone systems. caltech.edu The resulting enones are valuable scaffolds that can be further elaborated into bicyclic and tricyclic structures through reactions like olefin metathesis. caltech.edu While this example focuses on cycloheptenones, the underlying principle of kinetic alkylation via a 1,3-carbonyl transposition is applicable to the synthesis of substituted cyclohexenone systems as well.
Table 2: Key Steps in Stork-Danheiser Approach to Cyclic Enones
| Step | Description | Reactant | Intermediate/Product |
|---|---|---|---|
| 1. Nucleophilic Addition | An organometallic reagent (R-M) adds to the carbonyl group of a cyclic vinylogous ester. | Cyclic vinylogous ester, Organometallic reagent (e.g., Grignard) | Tertiary alcohol intermediate. |
| 2. Transposition/Elimination | Acid-mediated rearrangement and elimination of the hydroxyl group and the vinylogous ether moiety. | Tertiary alcohol intermediate, Acid (e.g., H₃O⁺) | β-substituted cyclic α,β-unsaturated ketone. |
Recent advancements have also explored using visible light to drive a contrathermodynamic isomerization of Stork-Danheiser products, showcasing the versatility of these intermediates. nih.govrsc.org This is achieved by transiently capturing photochemical energy as ring strain in a highly strained trans-cycloalkene, which can then be used to drive otherwise unfavorable rearrangements. nih.gov
One-Pot Synthetic Protocols Involving Cyclohexenone Formation
One-pot syntheses offer significant advantages in terms of efficiency, resource management, and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. Several such protocols have been developed for the synthesis of cyclohexenone derivatives.
A prominent example is the base-catalyzed Claisen-Schmidt condensation followed by a Michael addition, a reaction sequence often referred to as the Robinson annulation. For instance, methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate can be synthesized by treating a chalcone (B49325) (an α,β-unsaturated ketone) with methyl 3-oxobutanoate in the presence of a base like sodium methoxide. mdpi.com The reaction proceeds by the Michael addition of the enolate of methyl 3-oxobutanoate to the chalcone, followed by an intramolecular aldol condensation to form the six-membered ring, and subsequent dehydration to yield the final cyclohexenone product. mdpi.com
Table 3: One-Pot Synthesis of a Methyl Cyclohexenone Carboxylate Derivative
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Steps | Product |
|---|
Other modern one-pot approaches to cyclohexenones include cationic Rh(I)-catalyzed [5 + 1] cycloadditions of vinylcyclopropanes and carbon monoxide, and the direct dehydrogenation of cyclohexanones using a palladium catalyst and oxygen as the oxidant. organic-chemistry.org These diverse methods highlight the ongoing development of efficient and atom-economical routes to the cyclohexenone core structure.
Methyl 5 Oxocyclohex 3 Ene 1 Carboxylate As a Strategic Synthetic Intermediate
Total Synthesis of Natural Products and Bioactive Analogs
The unique structural framework of methyl 5-oxocyclohex-3-ene-1-carboxylate serves as a foundational building block in the synthesis of numerous biologically significant molecules. Its utility spans from carotenoid-related fungal pheromones to complex terpenoids and potent herbicides.
Trisporic acids are C18 metabolites derived from the oxidative degradation of β-carotene and function as pheromones in the sexual reproduction of certain Zygomycete fungi. The synthesis of these and related substances often relies on precursors possessing a substituted cyclohexenone ring. This compound represents a key starting synthon for developing these precursors.
Detailed research has demonstrated the total synthesis of trisporoids such as (9Z)-methyl 4-dihydrotrisporate B and (9Z)-methyl trisporate B from cyclohexenone-based starting materials. researchgate.net The synthetic strategies involve stereospecific steps, including Stille cross-coupling reactions, to construct the characteristic side chain of the trisporoids onto the cyclohexenone core. researchgate.net The inherent functionality of this compound makes it an ideal candidate for elaboration into the necessary precursors for these complex coupling reactions. The general biosynthetic pathway for carotenoids, from which these substances are derived, begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), generated via the MEP pathway in plants and some microorganisms. nih.gov
Table 1: Synthetic Applications in Trisporoid Synthesis
| Target Compound | Key Synthetic Strategy | Relevance of Cyclohexenone Core |
| (9Z)-Methyl 4-dihydrotrisporate B | Stille cross-coupling | Serves as the foundational ring structure for side-chain attachment. researchgate.net |
| (9Z)-Methyl trisporate B | Stille cross-coupling | Provides the essential six-membered ring onto which the final structure is built. researchgate.net |
Terpenoids and sterols constitute a vast and diverse class of natural products synthesized from C5 isoprene (B109036) units. The biosynthesis of these compounds proceeds through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produce the universal precursors IPP and DMAPP. These precursors are then assembled into larger carbon skeletons.
The cyclohexene (B86901) ring is a recurring structural motif in a multitude of cyclic terpenoids and sterols. This compound serves as a valuable C7 building block that can be incorporated into the total synthesis of these complex natural products. Its α,β-unsaturated ketone functionality allows for conjugate additions to introduce side chains, while the ketone and ester groups provide handles for further cyclizations and functional group interconversions necessary to build the intricate frameworks of molecules like phytosterols (B1254722) and other triterpenoids.
The structural core of this compound is a key component in the synthesis of precursors for certain classes of herbicides. Specifically, derivatives of this compound have been used to construct bicyclic systems that form the backbone of these agrochemicals.
Research has shown that methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives, obtained from reductive alkylation of methyl 3,5-dimethoxybenzoate, undergo intramolecular Stork-Danheiser kinetic alkylation when treated with lithium diisopropylamide. nih.gov This reaction efficiently yields bicyclic compounds such as methyl 3-methoxy-5-oxobicyclo[4.2.0]oct-3-ene-1-carboxylate and methyl 5-methoxy-7-oxo-1,2,3,4,7,7a-hexahydro-3aH-indene-3a-carboxylate. nih.gov These bicyclic esters are then further converted into herbicidal compounds. For instance, the indene (B144670) carboxylate derivative can be transformed into the herbicide methyl 5,7-dioxo-6-[1-[(prop-2-enyloxy)imino]butyl]octahydro-3aH-indene-3a-carboxylate. nih.gov
Table 2: Bicyclic Herbicide Precursors from this compound Derivatives
| Starting Material Derivative | Reagent | Bicyclic Product |
| Methyl 1-(2-bromoethyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate | Lithium diisopropylamide | Methyl 3-methoxy-5-oxobicyclo[4.2.0]oct-3-ene-1-carboxylate nih.gov |
| Methyl 1-(3-bromopropyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate | Lithium diisopropylamide | Methyl 5-methoxy-7-oxo-1,2,3,4,7,7a-hexahydro-3aH-indene-3a-carboxylate nih.gov |
Podocarpic acid is a tricyclic diterpenoid resin acid that has served as a chiral template for the synthesis of numerous other diterpenoids and their analogues. These compounds exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. The characteristic three-ring system of podocarpic acid makes its synthesis a challenge that can be simplified by using versatile cyclic building blocks.
This compound is a strategic intermediate for constructing the C-ring of podocarpic acid analogues. The cyclohexenone framework can be elaborated through various synthetic operations, such as Robinson annulation or Diels-Alder reactions, to build the adjacent rings and form the complete tricyclic skeleton. The ester group provides a convenient handle for introducing further functionality or for participating in cyclization reactions. The ability to modify the core structure of this intermediate allows for the generation of a library of podocarpic acid derivatives for biological evaluation.
Construction of Diverse Complex Organic Architectures
Beyond its role in the synthesis of specific natural product classes, this compound is a foundational element for building a variety of complex and unconventional organic structures, including polycyclic and spirocyclic systems.
The construction of polycyclic frameworks is a central theme in modern organic synthesis. As demonstrated in the synthesis of bicyclic herbicide precursors, the reactivity of this compound derivatives can be harnessed to forge new rings onto the existing cyclohexenone core through intramolecular reactions. nih.gov This strategy is a powerful tool for accessing bicyclo[4.2.0]octane and fused indene systems, which are valuable scaffolds in medicinal chemistry and materials science.
Furthermore, the dual functionality of the compound makes it a promising substrate for the synthesis of spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and are of increasing interest in drug discovery. The carbonyl carbon of this compound can serve as the pivot point for the construction of a new ring. Synthetic strategies such as intramolecular Michael additions or ring-closing metathesis on appropriately substituted derivatives can be envisioned to generate complex spirocyclic architectures, leveraging the compound's inherent structural features to create three-dimensional complexity from a relatively simple starting material.
Scarcity of Specific Research Hinders Detailed Synthesis of Substituted Cyclohexenones from this compound
The inherent reactivity of the α,β-unsaturated ketone system within this compound suggests its potential as a precursor for a variety of substituted cyclohexenones. Plausible synthetic transformations could include:
Alkylation at the α-position: Formation of an enolate followed by reaction with an alkyl halide could introduce a substituent at the carbon adjacent to the carbonyl group.
Conjugate (Michael) Addition: Nucleophilic attack at the β-carbon of the enone system would lead to the formation of 3-substituted cyclohexanone (B45756) derivatives. A wide range of nucleophiles, including organocuprates, enamines, and stabilized carbanions, could theoretically be employed.
Annulation Reactions: The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, could potentially be used to construct a new six-membered ring fused to the initial cyclohexenone core.
However, without specific studies detailing these transformations on this compound, any discussion would remain purely speculative. The scientific record, as accessible through broad searches, does not currently provide the empirical data necessary to construct a scientifically rigorous and detailed account as requested by the article's outline.
Therefore, the subsection "4.2.2. Preparation of Substituted Cyclohexenone Derivatives" cannot be populated with the required detailed research findings and data tables due to a lack of specific published work on this topic. Further investigation into specialized chemical databases and less readily accessible journals may be required to uncover any existing research in this specific area.
Advanced Spectroscopic and Crystallographic Elucidation of Methyl 5 Oxocyclohex 3 Ene 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts, spin-spin couplings, and through-space interactions, a complete structural map can be assembled.
High-Resolution ¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum provides information on the distinct chemical environments of protons in a molecule. For Methyl 5-oxocyclohex-3-ene-1-carboxylate, the spectrum is expected to show signals corresponding to the vinylic, allylic, methine, and methyl protons. The electronegativity of nearby oxygen atoms in the ketone and ester groups significantly influences the chemical shifts, causing protons closer to these groups to appear further downfield. scribd.com
Based on the structure, the following proton environments can be predicted:
Vinylic Protons (H-3, H-4): These protons are part of the carbon-carbon double bond and are expected to resonate in the downfield region, typically between 6.0 and 7.0 ppm. Their signal would likely appear as a multiplet due to coupling with each other and with the adjacent allylic protons.
Allylic Protons (H-2, H-6): The protons on the carbons adjacent to the double bond (C-2 and C-6) are expected in the range of 2.0-3.0 ppm. These signals would show complex splitting patterns (multiplets) due to coupling with the vinylic protons and the methine proton at C-1.
Methine Proton (H-1): The proton at C-1, situated between the ester and the double bond, would likely appear as a multiplet in the region of 3.0-3.5 ppm.
Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group are expected to produce a sharp singlet signal around 3.7 ppm, a characteristic chemical shift for this functional group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-1 | 3.0 - 3.5 | Multiplet (m) |
| H-2 | 2.5 - 3.0 | Multiplet (m) |
| H-3 | 6.0 - 7.0 | Multiplet (m) |
| H-4 | 6.0 - 7.0 | Multiplet (m) |
| H-6 | 2.5 - 3.0 | Multiplet (m) |
¹³C NMR Spectral Analysis for Carbon Framework Determination
The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about the electronic nature of each carbon atom. Highly electronegative atoms like oxygen cause a significant downfield shift for the attached carbon. rsc.org
For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule:
Carbonyl Carbons (C=O): The ketone (C-5) and ester (C=O of carboxylate) carbons are the most deshielded, appearing furthest downfield. The ketone carbon is typically found around 190-210 ppm, while the ester carbonyl carbon resonates in the 165-180 ppm range. rsc.org
Vinylic Carbons (C-3, C-4): The sp² hybridized carbons of the double bond are expected to appear in the 120-150 ppm region.
Aliphatic Carbons (C-1, C-2, C-6): The sp³ hybridized carbons of the ring are expected in the upfield region, typically between 20-50 ppm.
Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear around 50-60 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 40 - 50 |
| C-2 | 30 - 40 |
| C-3 | 125 - 140 |
| C-4 | 140 - 155 |
| C-5 (C=O, Ketone) | 195 - 205 |
| C-6 | 35 - 45 |
| -C(O)O- (Ester) | 170 - 175 |
Advanced NMR Techniques for Stereochemical Assignment
While 1D NMR spectra help identify the basic structure, 2D NMR techniques are indispensable for confirming connectivity and determining stereochemistry.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, cross-peaks would be expected between the vinylic protons (H-3, H-4) and their neighboring allylic protons (H-2, H-6), as well as between the allylic protons and the methine proton (H-1), confirming the proton connectivity around the ring.
HSQC and HMBC: Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. princeton.edu These experiments would be crucial for definitively assigning each proton and carbon signal. For example, an HMBC correlation between the methyl protons (~3.7 ppm) and the ester carbonyl carbon (~172 ppm) would confirm the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive technique for determining through-space proximity of protons, which is essential for stereochemical assignment. researchgate.net The cyclohexene (B86901) ring can exist in different conformations, and the substituent at C-1 can be either cis or trans relative to other protons on the ring. A NOESY experiment would show cross-peaks between protons that are close in space (< 5 Å), regardless of whether they are bonded. algimed.com For example, observing a NOE between the methine proton at C-1 and one of the protons at C-6 would provide evidence for their relative stereochemistry (e.g., diaxial or axial-equatorial proximity), helping to assign the conformation and the relative configuration of the molecule. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion to several decimal places. measurlabs.com This high precision allows for the determination of a molecule's elemental composition by comparing the experimentally measured mass with the calculated theoretical mass. algimed.comlibretexts.org
The molecular formula for this compound is C₈H₁₀O₃. The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915).
Table 3: Theoretical Exact Mass Calculation for C₈H₁₀O₃
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Total | | | 154.062995 |
An experimental HRMS measurement resulting in a mass value within a small tolerance (typically < 5 ppm) of the calculated value of 154.062995 Da would confirm the elemental formula C₈H₁₀O₃. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Ion Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org
In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the target compound from any volatile impurities. The purity of the sample can be assessed by the chromatogram, where a single, sharp peak would indicate a high degree of purity.
As the separated components elute from the GC column, they enter the mass spectrometer. For this compound, the mass spectrum would be expected to show a molecular ion (M•⁺) peak at an m/z value corresponding to its molecular weight (154). wiley.com This peak confirms the molecular mass of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, provides a unique fingerprint that can be used for structural confirmation by comparing it to spectral libraries or by analyzing the fragmentation pathways. uni-saarland.delibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
A detailed experimental Infrared (IR) spectrum for this compound, which is crucial for the definitive identification of its functional groups, is not available in surveyed spectral databases. However, based on the known structure of the molecule, a theoretical analysis of its principal IR absorption bands can be postulated.
The key functional groups present in this compound are an α,β-unsaturated ketone, an ester, and a carbon-carbon double bond within the cyclohexene ring. The expected vibrational modes for these groups would give rise to characteristic absorption bands in the IR spectrum.
A strong absorption band corresponding to the C=O stretching vibration of the ester group is anticipated in the region of 1750-1735 cm⁻¹. The C=O stretching of the α,β-unsaturated ketone is expected to appear at a lower frequency, typically in the 1685-1665 cm⁻¹ range, due to the conjugation with the C=C double bond which weakens the carbonyl bond. The C=C stretching vibration of the cyclohexene ring would likely be observed as a medium to weak band around 1650-1600 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. The sp² C-H stretching from the alkene and sp³ C-H stretching from the aliphatic portions of the ring and the methyl group would be expected just above and below 3000 cm⁻¹, respectively.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1750-1735 |
| α,β-Unsaturated Ketone | C=O Stretch | 1685-1665 |
| Alkene | C=C Stretch | 1650-1600 |
| Ester | C-O Stretch | 1300-1000 |
| Alkene | =C-H Stretch | >3000 |
| Alkane/Methyl | -C-H Stretch | <3000 |
This table is based on theoretical values and does not represent experimental data.
X-ray Crystallography for Absolute and Relative Stereochemistry
There is no published X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a definitive elucidation of its solid-state conformation, absolute and relative stereochemistry, and precise bond lengths and angles through single-crystal X-ray diffraction is not possible at this time.
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, which has a stereocenter at the C1 position, crystallographic analysis would be invaluable. It would allow for the unambiguous assignment of the R or S configuration at this center if a single enantiomer were crystallized. In the case of a racemic mixture, it would reveal how the two enantiomers pack in the crystal lattice.
Furthermore, the analysis would provide precise measurements of all bond lengths and angles, offering insights into the electronic effects of the substituent groups. The conformation of the six-membered ring, which is expected to adopt a half-chair or boat-like conformation, would also be determined with high precision.
Table 2: Required Crystallographic Data for this compound (Data Not Available)
| Parameter | Information to be Determined |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the unit cell. |
| Z (Molecules per unit cell) | The number of molecules in one unit cell. |
| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles. |
| Torsion Angles | To define the conformation of the cyclohexene ring. |
| Absolute Stereochemistry | The R/S configuration at the chiral center. |
This table outlines the data that would be obtained from an X-ray crystallographic study, which is currently unavailable for this compound.
Computational Chemistry and Mechanistic Studies Pertaining to Methyl 5 Oxocyclohex 3 Ene 1 Carboxylate
Theoretical Calculations for Stereochemical Assignments and Conformational Preferences
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in assigning the stereochemistry and determining the conformational preferences of cyclic molecules like Methyl 5-oxocyclohex-3-ene-1-carboxylate. The cyclohexene (B86901) ring is not planar and can adopt several conformations, with the half-chair being the most common. The substituents on the ring, in this case, a methyl carboxylate group and a carbonyl group, significantly influence the relative energies of these conformations.
Table 1: Representative Theoretical Methods for Conformational Analysis
| Method | Basis Set | Key Application |
| Density Functional Theory (DFT) | 6-31G(d), 6-311++G(d,p) | Geometry optimization, energy calculations, PES scans |
| Møller-Plesset perturbation theory (MP2) | cc-pVTZ | Higher accuracy energy calculations for refined structures |
| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimizations, less computationally expensive |
This table is illustrative and based on common practices in computational chemistry for similar molecular systems.
Quantum Chemical Studies on Reaction Mechanisms and Selectivity
Quantum chemical calculations are pivotal in elucidating the mechanisms of reactions involving this compound. As an α,β-unsaturated ketone, it is susceptible to nucleophilic attack at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate or Michael addition). acs.org Computational modeling can predict the selectivity of these reactions by calculating the activation energies of the transition states for both pathways.
DFT calculations have been successfully employed to study the Michael addition reaction of various nucleophiles to cyclohexenone derivatives. comporgchem.commdpi.comresearchgate.net These studies often involve locating the transition state structures and calculating the energy barriers, which provides a quantitative measure of the reaction rate and selectivity. For instance, in the asymmetric Michael addition of cycloketones to nitroalkenes catalyzed by a thiourea-based organocatalyst, DFT calculations were used to rationalize the observed stereoselectivity by comparing the energies of the different possible transition state structures. mdpi.com Similar computational approaches could be applied to predict the regio- and stereoselectivity of reactions involving this compound.
Moreover, computational tools are being developed to predict the regioselectivity of C-H functionalization reactions, which could be relevant for further synthetic modifications of the molecule. arxiv.orgnih.govbeilstein-journals.orgrsc.org
Tautomerism and Equilibrium Analysis in Related Systems
This compound, being a β-keto ester, has the potential to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is a fundamental aspect of its chemistry, influencing its reactivity and spectroscopic properties.
Computational studies, often in conjunction with NMR spectroscopy, are crucial for analyzing tautomeric equilibria. researchgate.netacs.orgnih.govresearchgate.netnih.gov DFT calculations can accurately predict the relative stabilities of the keto and enol tautomers in both the gas phase and in different solvents, which is essential as the position of the equilibrium is often solvent-dependent. researchgate.netbohrium.com For example, studies on cyclic β-diketones have shown that the enol form is often more stable in the gas phase and aprotic solvents, while the keto form can be favored in protic solvents. researchgate.net Theoretical calculations have also been used to investigate the mechanism of tautomerization, including the role of solvent molecules in assisting proton transfer. nih.gov In the case of 7-epi-clusianone, a complex natural product with multiple tautomeric forms, DFT calculations of NMR chemical shifts were used to help identify the major tautomers present in solution. nih.gov
Table 2: Calculated Relative Energies of Keto vs. Enol Tautomers for a Model Cyclic β-Diketone System
| Tautomer | Phase | Relative Energy (kcal/mol) |
| Keto | Gas | 0.0 (Reference) |
| Enol | Gas | -2.5 |
| Keto | Water | 0.0 (Reference) |
| Enol | Water | +1.8 |
This data is hypothetical and illustrative of general trends observed in computational studies of related systems.
Structure-Reactivity Relationships from Computational Modeling
Computational modeling can establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By calculating various molecular descriptors, such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies and distributions, and electrostatic potential maps, it is possible to correlate the electronic structure of this compound with its chemical reactivity.
For example, the distribution of the LUMO can indicate the most electrophilic sites in the molecule, which are the likely points of nucleophilic attack. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack. researchgate.net In a study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate, the HOMO-LUMO energy gap was calculated to analyze the molecule's stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. These computational descriptors can be used to build predictive models for the reactivity of a series of related compounds.
Q & A
Basic: What are the optimal synthesis methods for Methyl 5-oxocyclohex-3-ene-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, a procedure starting from 3-oxocyclohexane-1-carbonitrile can yield the target compound via acid-catalyzed cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) . Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates and selectivity, while temperature control (60–80°C) minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Characterization by -NMR and -NMR confirms structural integrity, with mass spectrometry validating molecular weight .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., cyclohexene protons at δ 5.5–6.5 ppm), while -NMR distinguishes carbonyl carbons (δ 170–210 ppm) and olefinic carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy: Strong absorption bands near 1700–1750 cm⁻¹ indicate ester and ketone carbonyl groups .
Advanced: How can computational modeling resolve regioselectivity in reactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict transition-state energies and charge distribution to explain regioselectivity in reactions like Diels-Alder or Michael additions. For example, Fukui indices can identify electrophilic/nucleophilic sites on the cyclohexene ring, guiding mechanistic insights . Software like Gaussian or ORCA integrates crystallographic data (e.g., bond lengths from X-ray structures) to validate computational models .
Advanced: What strategies address contradictions in crystallographic and spectroscopic data for this compound?
Discrepancies (e.g., unexpected dihedral angles or peak splitting) require cross-validation:
- X-ray Crystallography: Refine structures using SHELXL to resolve torsional ambiguities .
- Dynamic NMR: Probe conformational flexibility in solution (e.g., ring puckering) to reconcile static crystal data .
- Complementary Techniques: Pair IR/Raman spectroscopy with DFT-calculated vibrational modes to verify functional groups .
Advanced: How can Cremer-Pople parameters quantify ring puckering in this compound?
The Cremer-Pople puckering analysis defines out-of-plane displacements (amplitude , phase angle ) for six-membered rings. Using crystallographic coordinates, software like PLATON or PARST calculates these parameters. For example, a flattened boat conformation might show , , correlating with steric strain from substituents .
Basic: What are common applications of this compound in drug discovery?
It serves as a scaffold for bioactive molecules:
- Anticancer Agents: Derivatives with sulfonamide or aryl groups show cytotoxicity via topoisomerase inhibition .
- Anti-inflammatory Compounds: Cyclohexene ketones modulate COX-2 activity, validated through enzyme assays and molecular docking .
Basic: How can researchers troubleshoot low yields during synthesis?
- Catalyst Optimization: Screen Lewis acids (e.g., BF₃ vs. AlCl₃) for cyclization efficiency .
- Solvent Selection: Replace polar aprotic solvents with ionic liquids to enhance selectivity .
- Intermediate Monitoring: Use TLC or HPLC to detect side products (e.g., over-oxidation) early .
Advanced: What green chemistry approaches apply to this compound’s synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
